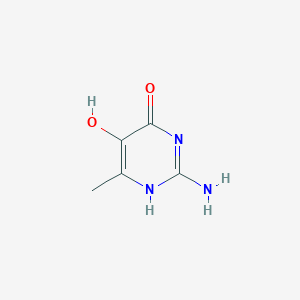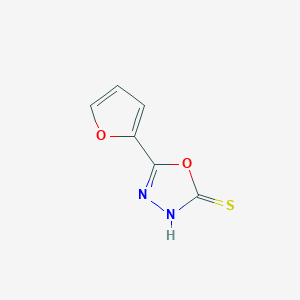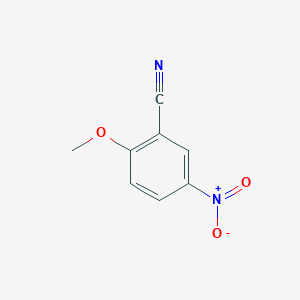
2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one is a pyrimidine derivative, a class of heterocyclic aromatic organic compounds. Pyrimidines are important components of several essential biological molecules, including nucleotides and vitamins. While specific studies directly on 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one might be scarce, related research provides valuable insights into its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one analogs, often involves multicomponent reactions, offering efficient and versatile routes to a wide variety of functionalized compounds. An example includes the catalyst-free, aqueous ethanol-mediated synthesis of 6-hydroxypyrimidine derivatives, demonstrating the importance of green chemistry principles in synthesizing such compounds (Ibberson et al., 2023).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives reveals the presence of hydrogen bonding and pi-stacking interactions, crucial for their structural stability and potential biological activities. The crystal structure of related compounds showcases 1D chained structures formed by hydrogen bonds and further assembled into 3D networks, highlighting the significance of non-covalent interactions (Wang, 2020).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives are diverse, including their participation in multicomponent reactions to synthesize novel compounds with potential antioxidant activity. These reactions are facilitated by the functional groups present on the pyrimidine ring, allowing for various substitutions and modifications (Ibberson et al., 2023).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility and melting points, are influenced by their molecular structure, particularly the presence of hydroxy and methyl groups. These properties are essential for determining their applications in chemical and pharmaceutical fields.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one derivatives, are shaped by their functional groups. Studies on similar compounds highlight the role of amino and hydroxy groups in forming hydrogen bonds and other non-covalent interactions, which can affect their chemical behavior and potential as biological agents (Ali et al., 2021).
Applications De Recherche Scientifique
Pharmacogenetics and Personalized Medicine
Research on MTHFR polymorphisms, which relate to enzymes involved in one-carbon metabolism, underscores the potential for personalized medicine. These genetic variants can impact the effectiveness and toxicity of certain medications, emphasizing the importance of genetic insights for individualized therapy. This area of study could be relevant for compounds like 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one due to its structural similarities to bioactive pyrimidines involved in metabolic pathways (De Mattia & Toffoli, 2009).
Synthetic Pathways and Medicinal Chemistry
The synthesis of pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries, showcases the importance of innovative synthetic pathways. Such research underscores the utility of hybrid catalysts for developing bioavailable compounds, suggesting a broader application for structurally related compounds in drug development and industrial applications (Parmar, Vala, & Patel, 2023).
Antioxidant Activity Analysis
The study of antioxidants in various fields, including food engineering and medicine, highlights the critical role of analytical methods in determining antioxidant activity. This research area, while not directly linked, suggests potential investigations into the antioxidant properties of compounds like 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, given the increasing interest in the health implications of antioxidant compounds (Munteanu & Apetrei, 2021).
Neurotransmitter Synthesis and Brain Function
Studies on α-Methyl-l-tryptophan (α-MTrp) as an artificial amino acid analog of tryptophan for determining brain serotonin synthesis rates provide insights into the importance of amino acids and their analogs in neurochemistry. This suggests potential research avenues for understanding the role of similar compounds in neurotransmitter synthesis and function, which could have implications for neuropsychiatric disorder treatments (Diksic & Young, 2001).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-5-hydroxy-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(9)4(10)8-5(6)7-2/h9H,1H3,(H3,6,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJOARNJMDDAHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one | |
CAS RN |
14405-13-1 |
Source


|
| Record name | 2-AMINO-6-METHYL-4,5-PYRIMIDINEDIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)


![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)